molecular formula C12H18OSi B8468224 Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane CAS No. 37471-46-8

Trimethyl[(1-phenylprop-1-en-1-yl)oxy]silane

Cat. No. B8468224
Key on ui cas rn: 37471-46-8
M. Wt: 206.36 g/mol
InChI Key: ZCNQIKXAMNBENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06780812B2

Procedure details

From the methylene chloride solution of the chiral lead catalyst thus prepared, the solvent was evaporated, then dissolved in H2O-i-PrOH (1:4.5, 0.50 ml). After cooling at 0° C., H2O:i-PrOH (1:4.5, 1.0 ml) solutions of benzaldehyde (0.5 mmols) and 1-phenyl-1-trimethylsiloxy-1-propene (0.75 mmols) were added consecutively. After stirring for 20 hours, ethyl acetate (15 ml) and aqueous saturated NaHCO3 solution (10 ml) were added thereto to separate the organic layer, followed by the extraction of the product with ethyl acetate (10 ml×2). The resulting organic layer was dried over anhydrous sodium sulfate, then the solvent was evaporated away under reduced pressure, and the residue was purified through thin-layer silica gel chromatography to obtain 1,3-diphenyl-3-hydroxy-2-methyl-1-propanone (89%, syn:anti=91:9, 69% ee (syn)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Three
Quantity
0.75 mmol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[CH:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:12]1([C:18]([O:21][Si](C)(C)C)=[CH:19][CH3:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O-])(O)=O.[Na+]>C(OCC)(=O)C.O.CC(O)C>[C:12]1([C:18](=[O:21])[CH:19]([CH3:20])[CH:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[OH:11])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.75 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC)O[Si](C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
O.CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in H2O-i-PrOH (1:4.5, 0.50 ml)
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
followed by the extraction of the product with ethyl acetate (10 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through thin-layer silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C(O)C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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